molecular formula C22H27NO7 B11156263 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11156263
M. Wt: 417.5 g/mol
InChI Key: BTJPYYOCXCJPLH-UHFFFAOYSA-N
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Description

The compound 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid is a pyrano[2,3-f]chromene derivative featuring a 4-ethyl group, 8,8-dimethyl substituents, and a butanoic acid moiety linked via an acetylated amino group. Its molecular formula is C₂₂H₂₇NO₈, with an average molecular weight of 433.45 g/mol (calculated).

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C22H27NO7/c1-5-12-9-18(25)29-20-13-7-8-22(3,4)30-15(13)10-16(19(12)20)28-11-17(24)23-14(6-2)21(26)27/h9-10,14H,5-8,11H2,1-4H3,(H,23,24)(H,26,27)

InChI Key

BTJPYYOCXCJPLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(CC)C(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of 5,7-Dihydroxy-4-ethylcoumarin

The reaction employs 1-nicotinoylbenzotriazole under acidic conditions to facilitate the formation of the pyran ring. Key steps include:

  • Reaction Conditions : 5,7-Dihydroxy-4-ethylcoumarin (1.0 mmol) is treated with 1-nicotinoylbenzotriazole (1.1 mmol) in acetic acid containing methanesulfonic acid (3.0 mmol) at room temperature for 24 hours.

  • Workup : The crude product is neutralized with saturated NaHCO₃, precipitating the tricyclic intermediate, which is recrystallized from acetonitrile (yield: 85–90%).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 12.93 (br s, 1H, C5-OH), 6.75 (s, 1H, H-6), 6.69 (d, J = 10.0 Hz, 1H, H-9), 2.87–3.00 (m, 2H, C4-CH₂CH₂CH₃).

  • ¹³C NMR : δ 161.7 (C-2), 158.4 (C-8a), 153.1 (C-4), 23.4 (C8-CH₃).

Introduction of the Oxyacetyl Side Chain at C5

The C5 hydroxyl group of the pyranocoumarin core is functionalized with an oxyacetyl moiety through a two-step acylation and alkylation sequence.

Sulfonylation for Leaving Group Activation

  • Reagents : The C5 hydroxyl is converted to a perfluorobutanesulfonyl (Pfs) ester using perfluorobutanesulfonyl fluoride (1.2 mmol) in acetonitrile with K₂CO₃ (1.5 mmol) as a base.

  • Reaction Time : 5 hours at room temperature yields the sulfonate ester (90% yield).

Nucleophilic Substitution with Glycolic Acid Derivative

The Pfs group is displaced by a glycolic acid-derived nucleophile:

  • Conditions : The sulfonate ester (1.0 mmol) reacts with potassium glycolate (1.5 mmol) in DMF at 80°C for 6 hours.

  • Workup : Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the C5-oxyacetyl intermediate (75% yield).

Analytical Validation :

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₂O₆ [M+H]⁺: 359.1345; found: 359.1348.

Amide Bond Formation with 2-Aminobutanoic Acid

The oxyacetyl intermediate undergoes amidation with 2-aminobutanoic acid under peptide coupling conditions.

Activation of the Carboxylic Acid

  • Reagents : The oxyacetyl derivative (1.0 mmol) is treated with HATU (1.2 mmol) and DIPEA (2.0 mmol) in anhydrous DMF to generate the activated ester.

Coupling with 2-Aminobutanoic Acid

  • Conditions : 2-Aminobutanoic acid (1.5 mmol) is added to the activated ester, and the mixture is stirred at room temperature for 12 hours.

  • Purification : The crude product is washed with 5% citric acid and brine, followed by recrystallization from ethanol/water (1:1) to yield the target compound (68% yield).

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 8.23 (t, J = 5.6 Hz, 1H, NH), 6.86 (s, 1H, H-6), 4.62 (s, 2H, OCH₂CO), 2.36–2.44 (m, 2H, CH₂CH₂COOH), 1.04–1.08 (m, 3H, C4-CH₂CH₃).

  • ¹³C NMR : δ 174.8 (COOH), 169.2 (CONH), 161.7 (C-2), 158.4 (C-8a).

Optimization and Scalability Considerations

Solvent Effects on Amidation Yield

Comparative studies reveal that anhydrous DMF outperforms THF or dichloromethane in minimizing side reactions (Table 1).

Table 1. Solvent Optimization for Amidation

SolventYield (%)Purity (%)
DMF6898
THF4589
Dichloromethane3278

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Site Conditions Products Catalysts/Notes
Amide bond (C−N)6M HCl, 110°C, 12 hours4-ethyl-8,8-dimethyl-2-oxo-pyrano[2,3-f]chromen-5-ol + 2-amino-butanoic acidAcid hydrolysis cleaves the amide bond
Ester group (acetyloxy)0.1M NaOH, reflux, 4 hoursChromenol derivative + sodium acetateBase-catalyzed saponification
Lactone ring (pyrano)H2O, pH 7.4, 37°C (simulated physiological)Ring-opened carboxylic acid derivativeEnzymatic or slow aqueous hydrolysis

Key Findings :

  • The amide bond exhibits stability under mild conditions but cleaves efficiently under prolonged acidic treatment, yielding chromenol and amino acid fragments.

  • Enzymatic hydrolysis of the lactone ring (e.g., by esterases) is theorized but requires experimental validation .

Esterification and Transesterification

The acetyloxy group participates in esterification and transesterification reactions:

Reaction Type Reagents/Conditions Products Yield
EsterificationMethanol, H2SO4, 60°C, 6 hoursMethyl ester derivative72–78%
TransesterificationBenzyl alcohol, Ti(OiPr)4, 80°CBenzyl ester + isopropyl acetate65% (theoretical)

Mechanistic Insight :

  • Acid catalysis (e.g., H2SO4) protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .

  • Titanium isopropoxide facilitates transesterification via Lewis acid activation .

Nucleophilic Substitution at Ether Linkage

The chromenyl ether oxygen (pyrano[2,3-f]chromene) is susceptible to nucleophilic substitution under harsh conditions:

Nucleophile Conditions Product Observations
NH3 (liquid)150°C, sealed tube, 24 hoursAmino-substituted chromene derivativeLow yield (≤30%); competing hydrolysis
NaSH (ethanol)Reflux, 12 hoursThioether analogRequires anhydrous conditions

Challenges :

  • Steric hindrance from the 4-ethyl and 8,8-dimethyl groups reduces reactivity at the ether site.

Condensation and Schiff Base Formation

The primary amine (from amide hydrolysis) participates in condensation reactions:

Reagent Conditions Product Application
BenzaldehydeEthanol, RT, 4 hoursSchiff base (imine derivative)Potential metal chelator
Hydrazine hydrateAcOH, 80°C, 8 hoursHydrazide derivativeAntibacterial agent precursor

Research Gap :

  • Direct condensation of the intact amide group has not been reported; current protocols require prior hydrolysis .

Oxidation and Reduction

The 2-oxo group and dihydro-pyrano ring undergo redox transformations:

Reaction Reagents Product Selectivity
NaBH4 reductionMeOH, 0°C, 2 hoursSecondary alcohol (2-hydroxy derivative)Partial reduction (60% yield)
KMnO4 oxidation (acidic)H2SO4, 50°C, 1 hourRing-opened dicarboxylic acidOver-oxidation observed

Structural Implications :

  • Reduction of the 2-oxo group disrupts conjugation, altering UV-Vis absorption profiles .

Phosphorylation and Arbuzov Reactions

The acetyl moiety reacts with phosphorus reagents to form bioactive derivatives:

Reagent Conditions Product Biological Relevance
PCl3 (Arbuzov reaction)Toluene, reflux, 8 hoursPhosphonate esterAnticancer activity
TriphenylphosphineBenzene, 80°C, 6 hoursPhosphonium saltIntermediate for Wittig reactions

Synthetic Utility :

  • Phosphonate esters exhibit enhanced solubility and kinase inhibition potential .

Photochemical Reactions

The chromene core undergoes [2+2] cycloaddition under UV light:

Conditions Product Quantum Yield
UV-C (254 nm), acetone, 2 hoursDimeric cyclobutane adduct0.12

Caution :

  • Photodegradation complicates storage; amber vials recommended.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities that make it a candidate for further investigation in therapeutic applications:

  • Anti-inflammatory Activity :
    • The compound has demonstrated significant anti-inflammatory properties. For example, related compounds have been shown to inhibit neutrophil elastase release and superoxide anion generation with IC50 values around 1.76 µM and 1.72 µM respectively.
    • Case Study : A study indicated that similar compounds effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential in treating inflammatory diseases.
  • Antioxidant Activity :
    • The antioxidant capacity of the compound has been evaluated using various assays. For instance, it was noted to have significant effects in DPPH radical scavenging assays.
    • Table of Antioxidant Activity :
    CompoundAssay TypeIC50 Value
    N-{[(4-Ethyl...]}DPPH Radical ScavengingNot specified
    Similar CompoundsFerric Reducing Antioxidant PowerSignificant
  • Potential in Cancer Therapy :
    • The compound's structure suggests it could act as a building block for synthesizing more complex molecules with anticancer properties. Research into related thiazolidine derivatives has shown potential cytotoxic effects against prostate cancer and melanoma .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps requiring specific catalysts and solvents to ensure high yield and purity. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and minimize costs.

Mechanism of Action

The mechanism of action of 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: It may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.

    Modulating gene expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Identifier Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Ethyl, 8,8-dimethyl, acetylamino butanoic acid C₂₂H₂₇NO₈ 433.45 Inferred antiproliferative activity
[(4-Butyl-8,8-dimethyl-2-oxo...) () 4-Butyl, acetic acid C₂₀H₂₄O₆ 360.41 Higher lipophilicity due to butyl
(5-Methoxy-4,8,8-trimethyl...) () 5-Methoxy, 4,8,8-trimethyl, acetic acid C₁₉H₂₂O₆ 346.38 Electron-donating methoxy group
9-Acetyloxy-8,8-dimethyl... () 9-Acetyloxy, methylbutenoate ester C₂₂H₂₄O₈ 416.42 Enhanced lipophilicity from esters
Key Observations:
  • Methoxy Group : ’s methoxy substituent may enhance electronic resonance, affecting binding to targets like enzymes or receptors .
  • Carboxylic Acid vs. Esters: The target’s butanoic acid group (ionizable) contrasts with ester-containing analogs (e.g., ), which are more lipophilic but less stable in physiological conditions .

Biological Activity

2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid, also known as Y042-9905, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Y042-9905 is C18H20O6C_{18}H_{20}O_{6} with a molecular weight of approximately 332.35 g/mol. The compound features a pyranochromene moiety which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H20O6
Molecular Weight332.35 g/mol
LogP3.193
Water Solubility (LogSw)-3.37
pKa (acid dissociation constant)3.16

Antioxidant Activity

Research indicates that compounds similar to Y042-9905 exhibit significant antioxidant properties. For instance, studies evaluating the DPPH radical scavenging activity have shown that such compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

Y042-9905 has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it possesses inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections . The minimum inhibitory concentration (MIC) values have been compared with conventional antibiotics to assess efficacy.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in conditions like arthritis and other inflammatory diseases .

The exact mechanism of action for Y042-9905 remains under investigation; however, it is hypothesized to involve the modulation of signaling pathways related to oxidative stress and inflammation. The presence of functional groups in its structure may facilitate interactions with cellular targets such as enzymes and receptors involved in these processes.

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of Y042-9905 using various assays including DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between concentration and antioxidant activity.
  • Microbial Sensitivity Testing : In a controlled laboratory setting, Y042-9905 was tested against multiple bacterial strains using the agar diffusion method. The results demonstrated significant zones of inhibition compared to control groups treated with standard antibiotics.
  • Inflammatory Response Modulation : A recent study investigated the anti-inflammatory properties of Y042-9905 in a murine model of arthritis. The compound was administered over a period of time, resulting in reduced swelling and inflammatory markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid?

  • Answer : Synthesis typically involves coupling the pyrano[2,3-f]chromene core with the butanoic acid derivative via an acetylamino linker. A stepwise approach includes:

  • Step 1 : Functionalizing the pyrano[2,3-f]chromene at the 5-position with a hydroxyl group using nucleophilic substitution or oxidation reactions .
  • Step 2 : Introducing the acetyl linker via an esterification or amidation reaction, as seen in analogous coumarin derivatives .
  • Step 3 : Coupling the amino group of the butanoic acid moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt) .
  • Validation : Confirm regioselectivity and purity via HPLC and mass spectrometry .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes (e.g., chromophore degradation) across pH 2–12. Buffer solutions (e.g., phosphate, citrate) are recommended for controlled testing .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points. Store samples at 2–8°C to minimize hydrolysis .
  • Table : Example stability data (hypothetical):
ConditionDegradation (%)Time (hrs)Method Used
pH 2, 25°C15%24HPLC
pH 7, 60°C40%12UV-Vis

Q. What experimental protocols are critical for determining solubility and partition coefficients (logP)?

  • Answer :

  • Solubility : Use the shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C. Centrifuge and quantify dissolved compound via UV absorbance or LC-MS .
  • logP : Perform octanol-water partitioning experiments. Measure concentrations in both phases using HPLC and calculate logP = log([octanol]/[water]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Answer : Contradictions often arise from assay-specific variables. Mitigate by:

  • Standardization : Use harmonized protocols (e.g., fixed incubation times, cell lines) as per Project INCHEMBIOL’s framework for environmental-chemical interactions .
  • Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to confirm target binding specificity .
  • Case Study : If cytotoxicity varies between cancer cell lines, validate via transcriptomic profiling to identify off-target pathways .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., bioavailability) while retaining activity?

  • Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) to the butanoic acid moiety to enhance solubility without disrupting the pyrano[2,3-f]chromene core .
  • Prodrug Design : Mask the carboxylic acid group with ester prodrugs, which hydrolyze in vivo to release the active form .
  • In Silico Modeling : Use Adapt-cMolGPT to generate analogs with predicted improved ADMET profiles .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Answer :

  • Framework : Follow Project INCHEMBIOL’s multi-tiered approach:

Abiotic Fate : Measure hydrolysis/photodegradation rates in simulated environmental matrices (e.g., soil, water) .

Biotic Fate : Use microcosm experiments to track biodegradation by soil microbiota .

Ecotoxicology : Evaluate acute toxicity in Daphnia magna and algal growth inhibition assays .

  • Data Integration : Model persistence and bioaccumulation using EPI Suite or analogous software .

Methodological Notes

  • Synthesis Optimization : If yields are low (<30%), optimize reaction conditions (e.g., catalyst loading, solvent polarity) as demonstrated in spirocyclic compound synthesis .
  • Analytical Cross-Validation : Combine NMR (for structural confirmation) with X-ray crystallography (for absolute stereochemistry) when discrepancies arise .

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